molecular formula C16H14FN3O3S2 B2619181 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 899966-12-2

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2619181
CAS No.: 899966-12-2
M. Wt: 379.42
InChI Key: UHPKTPWEHAFOSF-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiadiazine derivatives have been reported to act as KATP channel activators, influencing pancreatic endocrine tissue and vascular smooth muscle tissue . The compound’s interaction with these channels can modulate insulin release and vascular tone, highlighting its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiadiazine derivatives have been shown to inhibit insulin release from pancreatic B cells, which can be beneficial in managing hyperinsulinemia . Additionally, the compound’s impact on vascular smooth muscle cells can lead to changes in vascular tone and blood pressure regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context. For instance, its role as a KATP channel activator involves binding to the channel and modulating its activity, which in turn affects insulin release and vascular tone . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzothiadiazine derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on insulin release and vascular tone regulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively modulate insulin release and vascular tone without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to pancreatic B cells or vascular tissues . Understanding the dosage threshold is crucial for optimizing the compound’s therapeutic potential while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its role as a KATP channel activator can influence glucose metabolism by modulating insulin release . Additionally, the compound’s interactions with other metabolic enzymes may affect lipid and protein metabolism, contributing to its diverse pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues. For example, its distribution in pancreatic and vascular tissues is critical for its therapeutic effects on insulin release and vascular tone . Understanding these transport mechanisms is essential for optimizing the compound’s efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in pancreatic B cells or vascular smooth muscle cells can influence its effects on insulin release and vascular tone . Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential and guide the development of targeted therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur-containing reagents and nitrogen sources.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the benzothiadiazine intermediate.

    Attachment of the Acetamide Moiety: The final step involves the coupling of the benzothiadiazine-sulfanyl intermediate with 4-fluorobenzylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor modulation.

    Industrial Applications: The compound is explored for its use in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide Derivatives: These compounds share the benzothiadiazine ring system and exhibit similar pharmacological activities.

    Sulfonamide Derivatives: Compounds with sulfonamide groups also show comparable biological activities.

Uniqueness

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide is unique due to the presence of the 4-fluorophenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other benzothiadiazine derivatives and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c17-12-7-5-11(6-8-12)9-18-15(21)10-24-16-19-13-3-1-2-4-14(13)25(22,23)20-16/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPKTPWEHAFOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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